molecular formula C26H30N4O2 B4577904 1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole

1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole

Cat. No. B4577904
M. Wt: 430.5 g/mol
InChI Key: YKQAYMJRMSKNQO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including two oxo groups (C=O), a piperazinyl group (a type of secondary amine), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring). These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely to be quite complex. The presence of the indole group suggests a bicyclic structure, while the various other functional groups (oxo, piperazinyl, pyrrolidinyl) would add further complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Factors that could influence its properties include its overall size and shape, the polarity of its functional groups, and the presence of any chiral centers .

Scientific Research Applications

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(28-12-6-7-13-28)19-27-14-16-29(17-15-27)26(32)20-30-23-11-5-4-10-22(23)18-24(30)21-8-2-1-3-9-21/h1-5,8-11,18H,6-7,12-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQAYMJRMSKNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole
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1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole

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